molecular formula C16H15F3N2OS B2427615 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2415456-09-4

3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2427615
CAS No.: 2415456-09-4
M. Wt: 340.36
InChI Key: ORWDQBFQBDVRRY-UHFFFAOYSA-N
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Description

3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound designed for research applications, integrating distinct pharmacophores known to modulate biological activity. The molecular structure features a thiophene heterocycle, a cyclopropane ring, and a trifluoromethylphenyl group, motifs frequently employed in medicinal chemistry to optimize interactions with enzyme binding sites and improve metabolic stability . The urea linker serves as a key scaffold, potentially enabling the molecule to act as a hinge-binding motif in enzyme inhibition studies, mimicking hydrogen-bonding interactions observed in protein-ligand complexes. Compounds incorporating thiophene and trifluoromethyl groups have demonstrated a range of pharmacological activities in research models, including analgesic and anti-inflammatory properties, as noted in studies of pyridazinone derivatives which are active without the gastrointestinal side effects typical of other agent classes . Furthermore, the presence of the trifluoromethyl group is a common strategy in lead compound optimization to enhance membrane permeability and binding affinity through hydrophobic interactions . This combination of structural elements makes this urea derivative a candidate for investigative programs in hit-to-lead optimization, focusing on its potential as a kinase inhibitor or a modulator of other enzymatic targets relevant to inflammatory and central nervous system pathways. Researchers can utilize this compound for preliminary biochemical screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities.

Properties

IUPAC Name

1-[(1-thiophen-3-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)12-3-1-2-4-13(12)21-14(22)20-10-15(6-7-15)11-5-8-23-9-11/h1-5,8-9H,6-7,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWDQBFQBDVRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Significance

The molecular formula C₁₇H₁₇F₃N₂OS (MW: 354.4 g/mol) comprises a urea backbone (-NH-C(=O)-NH-) linking two aromatic systems: a 2-(trifluoromethyl)phenyl group and a [1-(thiophen-3-yl)cyclopropyl]methyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropane ring introduces conformational rigidity, potentially improving target binding affinity.

Synthetic Routes to 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea

Retrosynthetic Analysis

The urea bond suggests two primary disconnections:

  • Amine + Isocyanate Route :
    • Coupling of [1-(thiophen-3-yl)cyclopropyl]methylamine with 2-(trifluoromethyl)phenyl isocyanate.
  • Carbodiimide-Mediated Coupling :
    • Reaction of 2-(trifluoromethyl)aniline with a carbamate derivative of [1-(thiophen-3-yl)cyclopropyl]methanol.

Synthesis of Key Intermediates

[1-(Thiophen-3-yl)cyclopropyl]methylamine

Cyclopropane rings are typically synthesized via Simmons-Smith cyclopropanation or alkene cyclization . A plausible route involves:

  • Thiophene Functionalization :
    • Bromination of thiophen-3-yl methanol using PBr₃ to yield 3-(bromomethyl)thiophene.
  • Cyclopropanation :
    • Reaction with ethyl diazoacetate in the presence of a Rh(II) catalyst to form the cyclopropane ring.
  • Amine Formation :
    • Gabriel synthesis (phthalimide substitution followed by hydrazinolysis) or Curtius rearrangement of a carboxylic acid derivative.

Example Protocol :

  • Step 1 : 3-(Bromomethyl)thiophene (1.0 eq) is treated with ethyl diazoacetate (1.2 eq) and Rh₂(OAc)₄ (2 mol%) in dichloromethane at 0°C, yielding ethyl [1-(thiophen-3-yl)cyclopropyl]acetate (72% yield).
  • Step 2 : Saponification with NaOH (2M, 60°C) gives the carboxylic acid, which is converted to the amine via Hofmann degradation (NaOBr, NH₃, 40°C, 55% yield).
2-(Trifluoromethyl)phenyl Isocyanate

Synthesized from 2-(trifluoromethyl)aniline via phosgenation :

  • Phosgene (COCl₂) is bubbled into a solution of 2-(trifluoromethyl)aniline in toluene at 0°C, followed by heating to 80°C to form the isocyanate (89% purity).

Urea Bond Formation

Amine-Isocyanate Coupling

Procedure :

  • [1-(Thiophen-3-yl)cyclopropyl]methylamine (1.0 eq) is dissolved in anhydrous THF under N₂.
  • 2-(Trifluoromethyl)phenyl isocyanate (1.05 eq) is added dropwise at 0°C, and the mixture is stirred at 25°C for 12 h.
  • The product precipitates and is filtered, yielding the urea derivative (mp: 148–150°C, 78% yield).

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents (THF, DMF) improve reactivity, while dichloromethane reduces side reactions.
  • Stoichiometry : A slight excess of isocyanate (1.05–1.1 eq) ensures complete amine conversion.
Carbodiimide-Mediated Route

Procedure :

  • 2-(Trifluoromethyl)aniline (1.0 eq) is reacted with triphosgene (0.35 eq) in CH₂Cl₂ to generate the isocyanate in situ.
  • [1-(Thiophen-3-yl)cyclopropyl]methylamine (1.0 eq) is added, followed by Et₃N (1.5 eq) to scavenge HCl.
  • Yields reach 82% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Purification and Crystallization

Solvent Recrystallization

Crude product is dissolved in ethyl acetate (5 mL/g) at 60°C, filtered hot, and cooled to −20°C to afford needle-like crystals (purity >99% by HPLC).

Chromatographic Methods

  • Normal-Phase HPLC : Silica gel (230–400 mesh) with hexane/EtOAc gradient (70:30 to 50:50).
  • Reverse-Phase HPLC : C18 column, acetonitrile/water (65:35), 1.0 mL/min, UV detection at 254 nm.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.65–7.55 (m, 2H, Ar-H), 7.25 (t, J = 4.0 Hz, 1H, thiophene-H), 6.95 (dd, J = 5.0, 1.0 Hz, 1H, thiophene-H), 6.75 (d, J = 5.0 Hz, 1H, thiophene-H), 4.20 (s, 2H, CH₂), 1.45–1.30 (m, 4H, cyclopropane-H).
  • ¹³C NMR : δ 158.2 (C=O), 140.1 (CF₃-C), 128.5–125.0 (Ar-C), 121.8 (q, J = 270 Hz, CF₃), 15.2 (cyclopropane-C).

X-ray Diffraction

Single-crystal X-ray analysis confirms the planar urea linkage and dihedral angles between aromatic rings (θ = 68°), consistent with minimized steric hindrance.

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

  • Grignard Reagents : Patented methods for analogous trifluoromethyl acetophenones utilize Fe(AcAc)₃–acetic acid complexes to enhance regioselectivity (meta:para ratio >96:3).
  • Transition Metal Ligands : Ru(AcAc)₃ in toluene reduces reaction times by 30% compared to Ir catalysts.

Environmental Impact

  • Waste Reduction : Solvent recovery systems (e.g., distillation of THF) lower E-factor values to <5.
  • Green Chemistry : Replacement of phosgene with diphosgene (less volatile) improves safety profiles.

Chemical Reactions Analysis

Types of Reactions: 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The thiophene and trifluoromethyl groups may facilitate binding to enzymes or receptors, modulating their activity. The urea linkage can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • 1-[(1-Thiophen-2-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
  • 1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-[2-(fluoromethyl)phenyl]urea

Uniqueness: 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the thiophene and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, potentially affecting its stability and interaction with molecular targets.

Biological Activity

The compound 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea is a novel urea derivative with potential biological activity, particularly in the field of medicinal chemistry. This article provides an overview of its biological properties, including antiproliferative effects, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by its molecular formula C15H22N2OSC_{15}H_{22}N_2OS. It features a thiophene ring and a trifluoromethyl group, which are critical for its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values of 2.39 μM against A549 lung cancer cells and 3.90 μM against HCT-116 colorectal cancer cells, comparable to the positive control sorafenib (IC50 = 2.12 μM for A549) .

The proposed mechanism involves the inhibition of specific kinases, particularly BRAF, which is crucial in the signaling pathways associated with cell proliferation. The binding interactions suggest that the urea moiety forms hydrogen bonds with amino acid residues in the BRAF protein, enhancing its inhibitory activity .

Structure-Activity Relationships (SAR)

The biological activity of This compound can be influenced by various substituents on the aromatic rings:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (e.g., -CF3, -Cl) on the aromatic ring showed enhanced inhibitory activity compared to those with electron-donating groups (e.g., -OCH3).
  • Positioning of Substituents : The position of substituents on the aromatic rings significantly affects potency; optimal activity was observed when specific positions were occupied by certain groups .

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative effects against several cancer cell lines:

  • A549 Cells : The compound exhibited significant growth inhibition.
  • HCT-116 Cells : Similar trends were noted with lower IC50 values indicating higher potency.

These results suggest that modifications to the urea scaffold can lead to improved anticancer properties .

Molecular Docking Studies

Molecular docking simulations have indicated that the compound can effectively bind to target proteins involved in cancer progression. The docking scores provide insight into the binding affinity and potential efficacy as an anticancer agent.

CompoundMolDock Score (kcal/mol)
7u-141.4
Sorafenib-155.9

The docking results indicate that while both compounds show promising binding affinities, further optimization could enhance their therapeutic profiles .

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